Neopeltolide

Total Synthesis Process Chemistry Natural Product Supply

Neopeltolide is a structurally authenticated Qo-site inhibitor of mitochondrial cytochrome bc1. Verified IC50 values include 0.56 nM (P388) and 1.2 nM (A-549). Independent macrolide and oxazole fragments are inactive, so only the full 3D architecture ensures target engagement. With >10-fold potency loss between diastereomers, authentic (+)-neopeltolide is essential for meaningful SAR and oncology reference standards. Ideal for mitochondrial and antifungal discovery programs.

Molecular Formula C31H46N2O9
Molecular Weight 590.7 g/mol
Cat. No. B1256781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopeltolide
Synonymsneopeltolide
Molecular FormulaC31H46N2O9
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCCCC1CC(CC(CC2CC(CC(O2)CC(=O)O1)OC(=O)C=CCCC3=COC(=N3)C=CCNC(=O)OC)C)OC
InChIInChI=1S/C31H46N2O9/c1-5-9-23-16-24(37-3)14-21(2)15-25-17-26(18-27(40-25)19-30(35)41-23)42-29(34)12-7-6-10-22-20-39-28(33-22)11-8-13-32-31(36)38-4/h7-8,11-12,20-21,23-27H,5-6,9-10,13-19H2,1-4H3,(H,32,36)/b11-8-,12-7-/t21-,23+,24+,25+,26+,27+/m0/s1
InChIKeyYRSJLYCTJWNTMF-NRBUTUAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopeltolide for Scientific Procurement: A Cytochrome bc1 Complex Inhibitor with Defined Pharmacophore Elements


Neopeltolide is a marine-derived 14-membered macrolide isolated from a deep-water sponge of the family Neopeltidae [1]. It acts as a Qo-site inhibitor of the mitochondrial cytochrome bc1 complex, a mechanism established through integrated synthetic and genetic target identification studies [2]. The compound exhibits nanomolar to sub-nanomolar antiproliferative activity across multiple cancer cell lines and also demonstrates antifungal activity against Candida albicans. Over twenty distinct total syntheses and more than eighty structural analogues have been reported, providing an extensive structure–activity relationship (SAR) knowledge base [3].

Why Neopeltolide Cannot Be Replaced by Generic Macrolides or Unvalidated Analogues


The structural complexity and stereochemical sensitivity of neopeltolide preclude simple substitution with generic macrolides or readily available analogues. SAR studies demonstrate that biological activity collapses upon alteration of either the ester side chain or the stereochemistry of the macrolide core [1]. Moreover, independent macrolide and oxazole side chain fragments are inactive, confirming that the full three-dimensional architecture is required for target engagement [2]. Stereoisomer libraries reveal marked differences in potency (>10-fold) between closely related diastereomers, underscoring the precision required in stereochemical control [3]. The Qo-site binding mode is unique among bc1 complex inhibitors and cannot be assumed for other cytochrome bc1 inhibitors without experimental validation [4].

Quantitative Differentiation of Neopeltolide: Comparator-Based Evidence for Scientific Selection


Synthetic Accessibility: 11-Step Total Synthesis Versus Historical 17-Step Routes

Neopeltolide's synthetic accessibility has advanced substantially from early routes requiring 17 linear steps (23% overall yield) to current protocols achieving total synthesis in 11 steps from commercially available materials [1]. This represents a 35% reduction in step count compared to the benchmark 17-step sequence. A third-generation synthesis also reported 11 linear steps and 23 total steps, currently the shortest reported route [2]. The improved synthetic accessibility directly addresses the natural scarcity barrier that historically limited biochemical and pharmacological evaluation [3].

Total Synthesis Process Chemistry Natural Product Supply

Pharmacophore Specificity: Macrolide Core Alone Lacks Activity

In a definitive SAR study by Custar et al., neither the isolated macrolide core nor the oxazole side chain alone inhibited cancer cell growth, establishing that both structural domains must be covalently linked in the correct stereochemical configuration for biological activity [1]. This finding is reinforced by the discovery of 9-demethylneopeltolide (54), a structurally simplified analogue that retains potent cytotoxic activity, demonstrating that rational simplification is possible while preserving the essential pharmacophore [2]. A 16-member stereoisomer library of 8,9-dehydroneopeltolide revealed marked differences in potency between stereoisomers, further confirming stereochemical precision requirements [3].

Structure-Activity Relationship Pharmacophore Mapping Medicinal Chemistry

Antifungal Activity: MIC of 0.62 μg/mL Against Candida albicans

In addition to antiproliferative activity, neopeltolide exhibits potent antifungal activity against the pathogenic yeast Candida albicans with a minimum inhibitory concentration (MIC) of 0.62 μg/mL, equivalent to approximately 1 μM [1]. This antifungal activity distinguishes neopeltolide from many bc1 complex inhibitors developed exclusively for oncology applications. For context, the marine-derived antifungal aurantoside K has a reported MIC of 1.95 μg/mL against wild-type C. albicans, making neopeltolide approximately 3.1-fold more potent in this assay [2]. The dual antiproliferative/antifungal profile may be relevant for research programs exploring cytochrome bc1 inhibition across eukaryotic systems.

Antifungal Microbiology Candida albicans

Potency Against Human Lung Adenocarcinoma A-549: IC50 = 1.2 nM

Neopeltolide exhibits potent antiproliferative activity against the A-549 human lung adenocarcinoma cell line with an IC50 of 1.2 nM [1]. This potency is consistent across independent studies. For structural comparison, the related marine macrolide leucascandrolide A also exhibits potent antiproliferative activity, though neopeltolide is described as having comparable or superior biological activity while being structurally less complex [2]. Additionally, neopeltolide shows potent activity against P388 murine leukemia (IC50 = 0.56 nM) and NCI-ADR-RES human ovarian sarcoma (IC50 = 5.1 nM) cell lines [3].

Oncology Lung Cancer Antiproliferative

Stereochemical Stringency: Activity Loss with Stereochemistry Alteration

The stereochemical configuration of neopeltolide is critical for biological activity. SAR studies demonstrate that alterations to the stereochemistry of the macrolide result in a loss of biological activity [1]. A systematic study of a 16-member stereoisomer library of 8,9-dehydroneopeltolide revealed marked differences in potency between stereoisomers against A549, MCF-7, HT-1080, and P388 cell lines, with some stereoisomers showing >10-fold reduced potency compared to the natural configuration [2]. The correct absolute stereochemistry was established through total synthesis after initial misassignment, underscoring the precision required for biological activity [3].

Stereochemistry SAR Macrolide Conformation

Recommended Application Scenarios for Neopeltolide Based on Quantified Differentiation Evidence


Mitochondrial Cytochrome bc1 Complex Inhibition Studies

Neopeltolide serves as a validated Qo-site inhibitor of the mitochondrial cytochrome bc1 complex [1]. The mechanism was established through genetic analysis and direct evaluation of electron transport chain complex activity in yeast and mammalian cells [2]. Researchers investigating mitochondrial respiration, eukaryotic energy metabolism, or bc1 complex pharmacology should prioritize neopeltolide given its well-characterized binding mode and target engagement profile.

Antiproliferative Screening and Cancer Cell Line Studies

With validated IC50 values of 0.56 nM (P388 murine leukemia), 1.2 nM (A-549 human lung adenocarcinoma), and 5.1 nM (NCI-ADR-RES human ovarian sarcoma), neopeltolide provides a potent positive control for antiproliferative assays [1]. The compound's activity has been independently reproduced across multiple synthetic batches and laboratories, supporting its use as a reference standard in oncology drug discovery programs.

Antifungal Discovery and Dual-Use Inhibitor Programs

Neopeltolide exhibits antifungal activity against Candida albicans with an MIC of 0.62 μg/mL [1]. This dual antiproliferative/antifungal profile makes neopeltolide relevant for research programs investigating bc1 complex inhibition across eukaryotic systems, including fungicide discovery efforts where bc1 complex inhibitors such as azoxystrobin serve as agricultural benchmarks [2].

Pharmacophore Validation and Stereochemical SAR Studies

The extensive SAR knowledge base for neopeltolide—including the demonstration that isolated macrolide and oxazole fragments are inactive, and that stereochemical alterations cause >10-fold potency loss [1]—positions this compound as a model system for studying the relationship between three-dimensional structure and bc1 complex inhibition. Procurement of authentic (+)-neopeltolide is essential for meaningful SAR comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neopeltolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.